

1-(2-fluoro-6-methoxyphenyl)ethanone chemical properties

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Compound of Interest

Compound Name: 1-(2-fluoro-6-methoxyphenyl)ethanone

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An In-depth Technical Guide on the Core Chemical Properties of **1-(2-fluoro-6-methoxyphenyl)ethanone**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-6-methoxyphenyl)ethanone, also known by its synonym 2'-Fluoro-6'-methoxyacetophenone, is a fluorinated aromatic ketone. Its chemical structure incorporates a fluorine atom and a methoxy group on the phenyl ring, ortho to the acetyl group. This substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable synthetic intermediate in various chemical syntheses. Notably, it serves as a key building block in the preparation of complex heterocyclic structures, such as spiro[2H-1-benzopyran-2,4"-piperidine] derivatives, which have been investigated as glycine transport inhibitors[1]. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis protocols, and its role in synthetic chemistry.

Chemical and Physical Properties

The fundamental chemical and physical properties of **1-(2-fluoro-6-methoxyphenyl)ethanone** are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 120484-50-6 | [1][2] |
| Molecular Formula | C ₉ H ₉ FO ₂ | [2] |
| Molecular Weight | 168.165 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| InChI | InChI=1S/C9H9FO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3 | [2] |
| InChI Key | POHCKHGBDOTACV-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **1-(2-fluoro-6-methoxyphenyl)ethanone**.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atom environment in the molecule.

- ¹H-NMR (400 MHz, CDCl₃): δ 7.73 (dd, J = 15.1, 8.4 Hz, 1H), 6.73 (m, 2H), 3.85 (s, 3H), 2.53 (s, 3H)[1].

Experimental Protocols

The following section details a common laboratory-scale synthesis for **1-(2-fluoro-6-methoxyphenyl)ethanone**.

Synthesis of 1-(2-fluoro-6-methoxyphenyl)ethanone

This protocol describes the synthesis via oxidation of the corresponding alcohol.

Objective: To synthesize **1-(2-fluoro-6-methoxyphenyl)ethanone** from 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol.

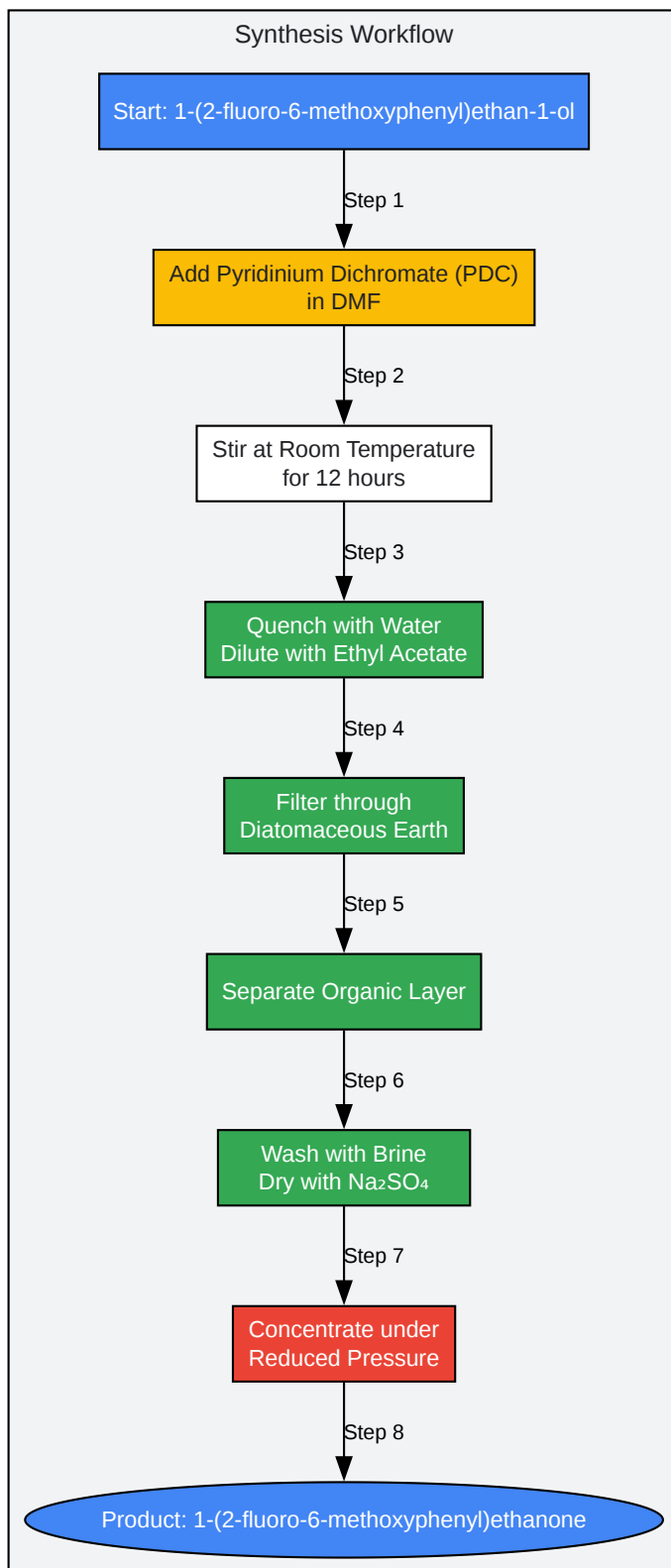
Materials:

- 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol (13.1 g, 0.077 mol)
- Pyridinium dichromate (PDC) (44 g, 0.116 mol)
- N,N-dimethylformamide (DMF) (130 mL)
- Ethyl acetate
- Water
- Saturated brine
- Anhydrous sodium sulfate
- Diatomaceous earth

Procedure:

- A solution of 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol (13.1 g, 0.077 mol) in N,N-dimethylformamide (130 mL) is prepared in a suitable reaction vessel.
- To this solution, pyridinium dichromate (44 g, 0.116 mol) is added.
- The reaction mixture is stirred at room temperature for 12 hours[1].
- Upon completion of the reaction, water (300 mL) is added to the mixture.
- The mixture is then diluted with ethyl acetate and filtered through diatomaceous earth to remove solid residues[1].
- The organic layer is separated from the aqueous layer.
- The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure[1].

- The resulting product is 2-fluoro-6-methoxyacetophenone, obtained as a brown liquid (9.2 g, 70% yield)[1].



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Caption: Oxidation Synthesis of **1-(2-fluoro-6-methoxyphenyl)ethanone**.

Reactivity and Stability

Information regarding the reactivity and stability of **1-(2-fluoro-6-methoxyphenyl)ethanone** is crucial for safe handling and storage. While specific data for this compound is limited, general characteristics can be inferred from its functional groups and data on similar compounds.

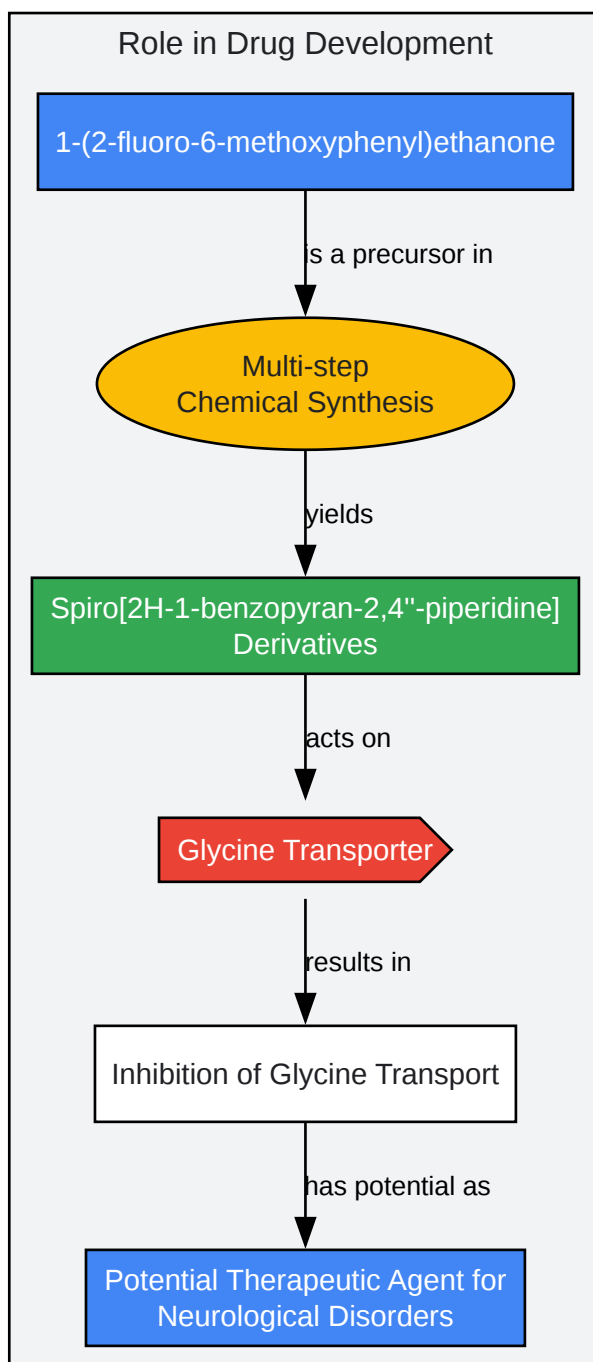
- **Stability:** The compound is expected to be stable under normal laboratory conditions.
- **Reactivity:** The ketone functional group can undergo typical reactions such as reduction, oxidation, and nucleophilic addition. The aromatic ring can participate in electrophilic aromatic substitution, with the directing effects influenced by the fluoro, methoxy, and acetyl substituents.

Biological Activity and Applications

1-(2-Fluoro-6-methoxyphenyl)ethanone is primarily recognized for its utility as a synthetic intermediate in medicinal chemistry. Its application in the synthesis of biologically active molecules is a key area of interest for researchers in drug development.

Role as a Synthetic Intermediate

This compound is a precursor for the synthesis of spiro[2H-1-benzopyran-2,4"-piperidine] derivatives. These derivatives have been identified as inhibitors of the glycine transporter, indicating their potential for development as therapeutic agents for neurological disorders where glycine modulation is beneficial^[1].



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Caption: Synthetic utility of **1-(2-fluoro-6-methoxyphenyl)ethanone**.

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